Resorantel

Catalog No.
S596378
CAS No.
20788-07-2
M.F
C13H10BrNO3
M. Wt
308.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Resorantel

CAS Number

20788-07-2

Product Name

Resorantel

IUPAC Name

N-(4-bromophenyl)-2,6-dihydroxybenzamide

Molecular Formula

C13H10BrNO3

Molecular Weight

308.13 g/mol

InChI

InChI=1S/C13H10BrNO3/c14-8-4-6-9(7-5-8)15-13(18)12-10(16)2-1-3-11(12)17/h1-7,16-17H,(H,15,18)

InChI Key

IHYNKGRWCDKNEG-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)O)C(=O)NC2=CC=C(C=C2)Br)O

Synonyms

2,6-dihydroxybenzoic acid 4'-bromanilide, 4'-bromo-2,6-dihydroxybenzanilide, HOE 296V, resorantel, Terenol

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=O)NC2=CC=C(C=C2)Br)O

Veterinary Medicine

    Summary of Application: Resorantel is an anthelmintic agent, which means it’s used to treat parasitic worm infections.

    Methods of Application: The specific methods of application can vary depending on the species being treated and the severity of the infection The exact dosage and treatment schedule would be determined by a veterinarian.

    Results or Outcomes: Resorantel has shown high efficacy in treating infections caused by Houttuynia struthionis in ostriches and Thysaniezia giardi and Avitellina spp.

Analytical Chemistry

Research of Paramphistomiasis in Cattle and Sheep

Pharmaceutical Industry

    Summary of Application: Resorantel is a pharmaceutical-grade intermediate revered for its high purity, reliable quality, and consistent performance.

    Methods of Application: Resorantel is used in the synthesis of various drugs.

    Results or Outcomes: The use of Resorantel in drug synthesis can lead to the production of high-quality pharmaceutical products.

Resorantel is a member of the salicylanilide class of compounds, specifically a hydroxybenzanilide, known for its anthelmintic properties. It is primarily utilized in veterinary medicine to treat parasitic infections in livestock, particularly effective against species such as Thysaniezia and Moniezia, as well as moderately effective against Paramphistomum species . The chemical formula of resorantel is C₁₃H₁₀BrNO₃, with a molecular weight of 308.13 g/mol .

The exact mechanism by which resorantel exerts its anthelmintic effect is not fully understood. However, research suggests it might disrupt the energy production mechanisms of parasitic worms []. This could involve interfering with their mitochondrial function or impairing their ability to utilize glucose.

While extensive safety data is not publicly available, some studies suggest resorantel is well-tolerated in livestock at recommended dosages []. However, further research is needed to determine its complete safety profile. As with any anthelmintic drug, proper handling and administration procedures are crucial to minimize potential risks.

Typical of its class. Notably:

  • Oxidation: Resorantel can be oxidized to form quinone derivatives, which may exhibit different biological activities.
  • Reduction: The compound can also undergo reduction reactions, although specific products from such reactions are less documented in the literature.

These reactions are significant for understanding both the metabolism of resorantel in biological systems and potential modifications for enhanced efficacy.

Resorantel exhibits notable antiparasitic activity, particularly against gastrointestinal parasites in sheep. In clinical studies, administration of resorantel at a dosage of 65 mg/kg resulted in significant therapeutic effects on naturally infected sheep, with clinical signs of infection disappearing within 2 to 3 days post-treatment . The compound's mechanism involves disrupting the energy metabolism of parasites, leading to their death.

The synthesis of resorantel generally involves the following steps:

  • Starting Materials: The synthesis begins with salicylic acid derivatives.
  • Amide Formation: Reaction with appropriate amines under activating conditions (e.g., using thionyl chloride or carbodiimides) leads to the formation of the amide bond characteristic of resorantel.
  • Halogenation: The introduction of bromine or other halogens can occur during the synthesis process to yield the final product .

Specific experimental conditions and reagents can vary depending on the desired purity and yield.

Resorantel is primarily used in veterinary medicine as an anthelmintic agent. Its applications include:

  • Treatment of cestode infections in livestock.
  • Research involving parasitic infections, particularly studies related to Gastrothylax and other parasites affecting ruminants .

The compound's effectiveness in controlling parasitic infections makes it a valuable tool for maintaining animal health and productivity.

Research on interaction studies involving resorantel is limited but suggests that its pharmacokinetics may be influenced by various factors including:

  • Drug Metabolism: The metabolism pathways can alter its efficacy and safety profile.
  • Synergistic Effects: Potential interactions with other anthelmintics or veterinary drugs may enhance therapeutic outcomes or reduce toxicity .

Further studies are necessary to fully understand these interactions and optimize treatment protocols.

Resorantel belongs to a broader class of halogenated salicylanilides, which includes several structurally related compounds known for their antiparasitic properties. Here are some similar compounds:

CompoundStructure TypeAntiparasitic ActivityUnique Features
ClosantelSalicylanilideEffective against HaemonchusUnique mode of action via mitochondrial disruption
NiclosamideSalicylanilideBroad-spectrum antiparasiticInhibits mitochondrial oxidative phosphorylation
OxyclozanideSalicylanilideEffective against flukesExhibits unique metabolic pathways
RafoxanideSalicylanilideEffective against liver flukesDistinct pharmacokinetic properties

Uniqueness of Resorantel

Resorantel's uniqueness lies in its specific efficacy against certain cestodes and its moderate effectiveness against Paramphistomum species. While other compounds in its class may have broader or different spectra of activity, resorantel has been specifically noted for its safety profile and effectiveness in field studies involving sheep, making it a critical agent in veterinary parasitology .

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

306.98441 g/mol

Monoisotopic Mass

306.98441 g/mol

Heavy Atom Count

18

Melting Point

229.0 °C

UNII

2I8V5Q9A78

Other CAS

20788-07-2

Wikipedia

Resorantel

Dates

Modify: 2023-08-15

Explore Compound Types